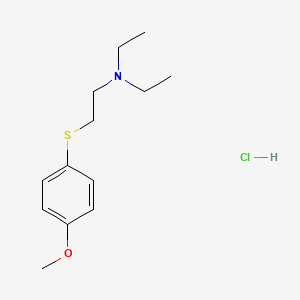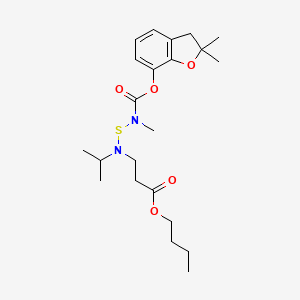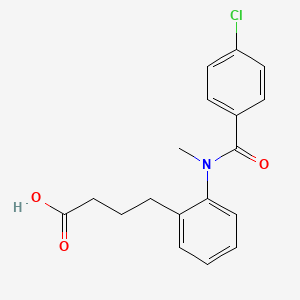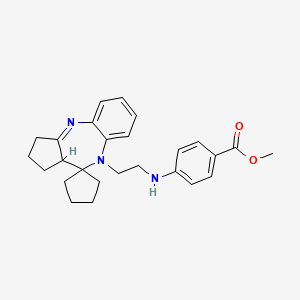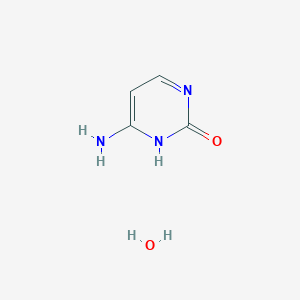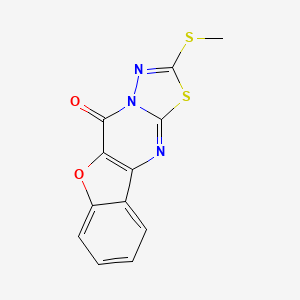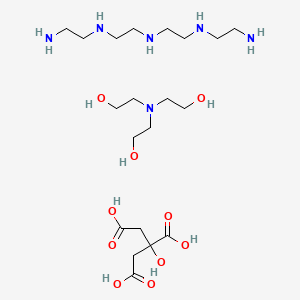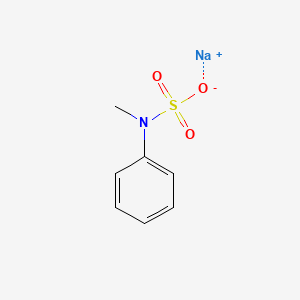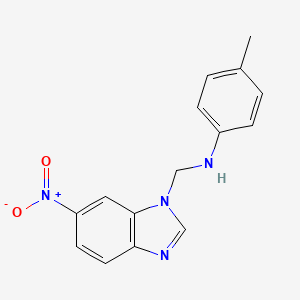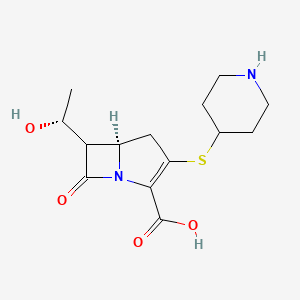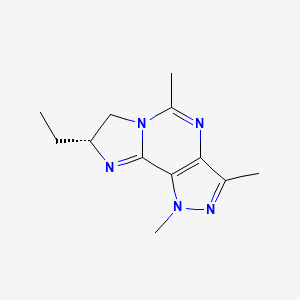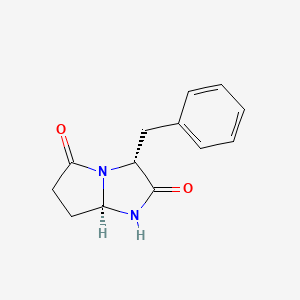
1H-Pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione, dihydro-3-(phenylmethyl)-, (3R-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione, dihydro-3-(phenylmethyl)-, (3R-cis)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a fused ring system with nitrogen atoms, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione, dihydro-3-(phenylmethyl)-, (3R-cis)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the fused ring system through cyclization of appropriate precursors.
Reduction Reactions: Reduction of intermediate compounds to achieve the desired dihydro form.
Substitution Reactions: Introduction of the phenylmethyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Synthesis: Large-scale production using continuous flow reactors for better efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione, dihydro-3-(phenylmethyl)-, (3R-cis)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Conversion to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
1H-Pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione, dihydro-3-(phenylmethyl)-, (3R-cis)- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione, dihydro-3-(phenylmethyl)-, (3R-cis)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione: Lacks the phenylmethyl group.
Dihydro-3-(phenylmethyl)-1H-pyrrolo(1,2-a)imidazole: Different ring structure or substitution pattern.
Uniqueness
The uniqueness of 1H-Pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione, dihydro-3-(phenylmethyl)-, (3R-cis)- lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.
Properties
CAS No. |
153482-89-4 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(3R,7aR)-3-benzyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione |
InChI |
InChI=1S/C13H14N2O2/c16-12-7-6-11-14-13(17)10(15(11)12)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)/t10-,11-/m1/s1 |
InChI Key |
OBRJNCVNOYGTEH-GHMZBOCLSA-N |
Isomeric SMILES |
C1CC(=O)N2[C@H]1NC(=O)[C@H]2CC3=CC=CC=C3 |
Canonical SMILES |
C1CC(=O)N2C1NC(=O)C2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


